molecular formula C27H26N4O3 B2950596 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one CAS No. 941939-37-3

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one

Cat. No.: B2950596
CAS No.: 941939-37-3
M. Wt: 454.53
InChI Key: BMNXSUGBSCGKAA-UHFFFAOYSA-N
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Description

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .

Mode of Action

The compound interacts with the alpha1-adrenergic receptors, showing affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. Activation or blockade of these receptors can influence the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the potential treatment of various neurological conditions. The compound’s interaction with the alpha1-adrenergic receptors can lead to changes in the biochemical pathways associated with these receptors, potentially influencing the treatment of the aforementioned disorders .

Preparation Methods

The synthesis of 1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:

Comparison with Similar Compounds

1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-phenyl-1,2-dihydroquinazolin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety in therapeutic applications.

Properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-34-24-14-8-7-13-23(24)29-15-17-30(18-16-29)25(32)19-31-22-12-6-5-11-21(22)26(28-27(31)33)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNXSUGBSCGKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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